molecular formula C15H19N3O4 B1429250 Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-33-5

Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1429250
M. Wt: 305.33 g/mol
InChI Key: JZRCTBDEZJDQIY-UHFFFAOYSA-N
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Description

“Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C15H19N3O4 . It is used for research and development purposes .


Synthesis Analysis

There is a synthesis method mentioned in a paper . It involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert -butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular weight of this compound is 305.33 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs (P. S. Lebedˈ et al., 2012).
  • The compound is involved in the novel synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines and has been utilized in the development of new methods for mild decarboxylation and formation of novel halo-substituted derivatives (S. M. Ivanov et al., 2017).

Development of Fluorescent Molecules

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed as precursors in Sonogashira-type cross-coupling reactions to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, which lead to the synthesis of various condensed pyrazoles with potential applications in fluorescence (Eglė Arbačiauskienė et al., 2011).

Pharmaceutical Research

  • The compound has been used in the synthesis of trifluoromethyl-promoted functional pyrazolo [1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with some derivatives exhibiting novel fluorescent properties and potential as inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv (Yan‐Chao Wu et al., 2006).

Synthesis of Heterocyclic Compounds

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is integral in the synthesis of various ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, which are important for the development of new heterocyclic compounds (T. Maqbool et al., 2013).

Synthesis of Acetyl-CoA Carboxylase Inhibitors

  • The compound is used in the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, which are relevant in biomedical research (K. Huard et al., 2012).

Safety And Hazards

This compound is intended for research and development use only . Specific safety and hazard information is not available.

Future Directions

The future directions for this compound are not clear from the available information. It is currently used for research and development purposes , and further studies may reveal more about its potential applications.

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-5-21-13(19)11-9-16-18-7-6-10(8-12(11)18)17-14(20)22-15(2,3)4/h6-9H,5H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCTBDEZJDQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732165
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

1101120-33-5
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com

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